High-Affinity Human P2X3 Receptor Antagonism Versus a Structurally Similar, Low-Potency Analog
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide exhibits an IC50 of 8 nM at the human P2X3 receptor in a stably expressing C6BU-1 cell line, as documented in multiple US patents and the BindingDB database [1]. A structurally related thiazole-containing analog from the Roche/Shionogi series (BDBM50413382) tested under comparable conditions—human P2X3 expressed in C6-BU-1 cells—showed a dramatically weaker IC50 of 136 nM [2]. This represents a 17-fold difference in potency, which is critical for experiments where receptor occupancy must be maintained at low compound concentrations.
| Evidence Dimension | Human P2X3 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | BDBM50413382 (structurally related thiazole analog, IC50 = 136 nM) |
| Quantified Difference | ~17-fold higher potency for the target compound |
| Conditions | Human P2X3 receptor expressed in rat C6-BU-1 cells; calcium flux or membrane potential assay |
Why This Matters
This potency differential directly impacts the achievable target coverage at a given concentration, making the 4-phenoxy derivative the appropriate choice for studies requiring robust P2X3 blockade without exceeding solubility or cytotoxicity limits.
- [1] BindingDB. BDBM183287: US9150546, I-456; US9688643, I-456; US9718790, I-0465. Affinity Data: IC50 8 nM for human P2X3. Accessed 2026. View Source
- [2] BindingDB. BDBM50413382: CHEMBL494833. Affinity Data: IC50 136 nM for human P2X3. Accessed 2026. View Source
